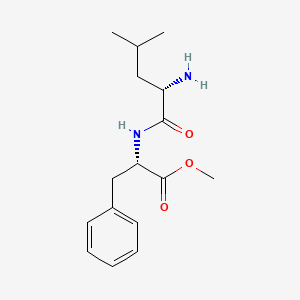

L-Phenylalanine, L-leucyl-, methyl ester

Description

Conceptual Framework of Dipeptides as Fundamental Building Blocks in Peptide Chemistry

Dipeptides, consisting of two amino acid residues linked by a single peptide bond, are the simplest iteration of a peptide structure. This fundamental simplicity, however, belies their profound importance. In the realm of peptide chemistry, dipeptides are the foundational building blocks for constructing complex polypeptides and proteins. The sequence of these amino acid pairs dictates the primary structure of a protein, which in turn governs its folding into functional three-dimensional conformations.

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. This process, when repeated, allows for the stepwise elongation of a peptide chain. The inherent challenge in this process is controlling the specific sequence of amino acid addition to avoid the formation of undesired isomers. Modern peptide synthesis, whether in solution-phase or solid-phase, relies on the sequential coupling of precisely defined amino acid or dipeptide units to build larger molecules with absolute sequence fidelity.

Significance of Methyl Esterification in Peptide Synthesis and Reactivity Modulation

In the intricate process of peptide synthesis, controlling the reactivity of the functional groups of amino acids is paramount. The carboxyl group of an amino acid is a potential site for unwanted side reactions during the formation of a peptide bond. Methyl esterification, the conversion of the C-terminal carboxylic acid to a methyl ester, is a widely employed strategy to "protect" this group. nih.gov This protection prevents the carboxyl group from acting as a nucleophile or participating in undesired coupling reactions, thereby directing the peptide bond formation to occur exclusively at the N-terminus.

The methyl ester is a relatively simple and stable protecting group that can be selectively removed under specific conditions, typically through saponification (hydrolysis with a base), without disturbing the newly formed peptide bond or other sensitive protecting groups on the amino acid side chains. nih.gov This strategic modulation of reactivity is a cornerstone of controlled peptide synthesis, enabling the construction of complex peptides with high yields and purity. Furthermore, the conversion of a charged carboxylate to a neutral ester can improve the solubility of the peptide intermediate in organic solvents, facilitating purification steps. orgsyn.org The use of active esters is a foundational strategy in the field, allowing for efficient peptide bond construction. rsc.org

Research Trajectory of L-Leucyl-L-Phenylalanine Methyl Ester within Contemporary Peptide Science

L-Leucyl-L-phenylalanine methyl ester (Leu-Phe-OMe) is a dipeptide derivative that has been a subject of interest in various research contexts, primarily as a model substrate and a building block in synthetic peptide chemistry. Its structure, combining the aliphatic side chain of leucine (B10760876) and the aromatic side chain of phenylalanine, provides a system for studying the interplay of hydrophobicity and steric factors in peptide interactions and conformations.

Detailed research findings have provided precise characterization of this compound, which is essential for its use in further studies. For instance, spectroscopic and mass spectrometric data for the trifluoroacetate (B77799) salt of L-Leucyl-L-phenylalanine methyl ester have been thoroughly documented. unifr.ch High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environment of each atom, confirming its specific structure. unifr.ch

Interactive Data Tables

Below are detailed chemical and spectroscopic data for L-Phenylalanine, L-leucyl-, methyl ester.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate | nih.gov |

| Molecular Formula | C16H24N2O3 | nih.gov |

| Molecular Weight | 292.37 g/mol | nih.gov |

| Monoisotopic Mass | 292.17869263 Da | nih.gov |

| InChIKey | DJBPSNXKZLENEZ-KBPBESRZSA-N | nih.gov |

| Canonical SMILES | CC(C)CC@@HN | nih.gov |

Table 2: Spectroscopic Data for L-Leucyl-L-phenylalanine methyl ester trifluoroacetate

| Data Type | Observed Values | Source |

| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | 8.96 (d, J = 7.3 Hz, 1H), 8.14 (s, 3H), 7.35 – 7.26 (m, 2H), 7.28 – 7.19 (m, 3H), 4.61 – 4.49 (m, 1H), 3.77 (dd, J = 8.5, 5.3 Hz, 1H), 3.60 (s, 3H), 3.07 (dd, J = 14.0, 5.9 Hz, 1H), 2.99 (dd, J = 14.0, 8.6 Hz, 1H), 1.73 – 1.58 (m, 1H), 1.53 (dd, J = 7.7, 5.9 Hz, 2H), 0.90 (d, J = 5.1 Hz, 3H), 0.88 (d, J = 4.7 Hz, 3H) | unifr.ch |

| ¹³C NMR (101 MHz, DMSO-d6) δ (ppm) | 171.30, 169.35, 136.83, 129.02, 128.37, 126.72, 53.88, 52.00, 50.58, 40.22, 36.32, 23.36, 22.76, 21.71 | unifr.ch |

| HRMS (ESI) m/z | Calculated for [C16H25N2O3]⁺: 293.1865 [M-CF3CO2]⁺, Found: 293.1860 | unifr.ch |

The research trajectory for dipeptide esters like Leu-Phe-OMe is also moving towards more sustainable and efficient synthesis methods. Chemoenzymatic peptide synthesis, which utilizes enzymes to form peptide bonds, is an area of active investigation. nih.gov This approach offers mild reaction conditions and high stereoselectivity, and studies into the enzymatic synthesis of dipeptides often use amino acid esters as substrates. nih.govresearchgate.net Conformational studies of dipeptide esters are also a significant area of research, as the conformation is crucial for biological activity and self-assembly properties. nih.govresearchgate.netunits.it The specific orientation of the leucine and phenylalanine side chains in Leu-Phe-OMe, influenced by the methyl ester group, can be investigated using techniques like NMR and circular dichroism to understand its structural preferences in different environments.

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14-/m0/s1 |

InChI Key |

DJBPSNXKZLENEZ-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for L Leucyl L Phenylalanine Methyl Ester

Chemical Synthesis Approaches to Dipeptide Esters

Chemical synthesis provides a robust and versatile platform for the creation of dipeptide esters. This approach relies on the stepwise formation of the amide bond between two amino acids, a process that requires careful control of reactive functional groups to ensure high yield and stereochemical purity.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis is a classical and highly adaptable method for the production of dipeptides like L-Leucyl-L-Phenylalanine methyl ester. In this strategy, the constituent amino acids, with appropriate protecting groups, are reacted in a suitable solvent system. The carboxyl group of one amino acid is activated to facilitate nucleophilic attack by the amino group of the other amino acid, forming the peptide bond.

The general workflow involves:

Protection of the N-terminus of the first amino acid (L-Leucine) and the C-terminus of the second amino acid (L-Phenylalanine).

Activation of the C-terminus of the N-protected L-Leucine.

Coupling of the activated L-Leucine with the C-protected L-Phenylalanine methyl ester.

Deprotection of the N-terminus to yield the final dipeptide ester.

This method allows for purification of intermediates at each step, ensuring a high-purity final product. The choice of solvents is critical and can influence reaction rates and solubility of the reactants. Common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). hepvs.ch

Utilization of Protecting Groups in Methyl Ester Dipeptide Synthesis

To prevent unwanted side reactions, such as self-polymerization, the reactive amino and carboxyl groups of the amino acids must be temporarily blocked using protecting groups. biosynth.com For the synthesis of L-Leucyl-L-Phenylalanine methyl ester, the carboxyl group of L-Phenylalanine is protected as a methyl ester. libretexts.org This is often achieved by reacting L-Phenylalanine with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. rsc.orgnih.gov

The amino group of L-Leucine is typically protected with groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). libretexts.org

Boc Group: Introduced by reacting the amino acid with di-tert-butyl dicarbonate. It is stable under basic and nucleophilic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). libretexts.orgmasterorganicchemistry.com

Fmoc Group: Introduced using fluorenylmethyloxycarbonyl chloride. It is stable to acidic conditions but is readily removed by treatment with a mild base, such as a 20% solution of piperidine (B6355638) in DMF. libretexts.org

| Protecting Group | Introduction Reagent | Cleavage Condition |

| tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Strong acid (e.g., Trifluoroacetic acid) |

| 9-fluorenylmethyloxycarbonyl (Fmoc) | Fluorenylmethyloxycarbonyl chloride | Mild base (e.g., 20% Piperidine in DMF) |

| Methyl Ester | Methanol with an acid catalyst | Mild hydrolysis with aqueous NaOH |

Optimization of Amide Bond Formation Reactions for L-Leucyl-L-Phenylalanine Methyl Ester

The formation of the amide (peptide) bond is the critical step in dipeptide synthesis. This reaction is typically facilitated by a coupling reagent that activates the carboxyl group of the N-protected amino acid. The choice of coupling reagent and reaction conditions can significantly impact the yield and stereochemical integrity of the product.

Common coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and reduce racemization.

Phosphonium (B103445) Salts: Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP).

Uronium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Optimization of the reaction involves careful control of temperature, reaction time, and stoichiometry of the reactants. For instance, carrying out the coupling reaction at a low temperature (e.g., 0 °C) can help to minimize racemization. orgsyn.org The development of novel coupling reagents, such as those based on 2-chloroimidazolium chloride, aims to provide mild conditions with high efficiency and chemoselectivity, with minimal loss of enantiopurity. researchgate.net Recent advancements have also explored nickel-catalyzed reductive coupling as an operationally simple method for amide synthesis. researchgate.net

| Coupling Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely used, often with additives to reduce racemization. |

| Phosphonium Salts | PyBOP | Efficient and rapid coupling. |

| Uronium Salts | HBTU, HATU | Highly effective, promote fast reaction times. |

| Imidazolium Salts | 2-chloroimidazolium chloride based | Mild conditions, good chemo-selectivity. researchgate.net |

Enzymatic Synthesis Pathways

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for peptide bond formation. nih.gov This approach utilizes enzymes, typically proteases or lipases, to catalyze the reaction under mild conditions, often in aqueous environments. nih.gov

Biocatalytic Approaches for Dipeptide Ester Formation

The enzymatic synthesis of dipeptide esters like L-Leucyl-L-Phenylalanine methyl ester can be achieved through either a thermodynamically controlled (reverse hydrolysis) or kinetically controlled (transacylation) approach.

Thermodynamically Controlled Synthesis: This involves the reversal of the hydrolytic action of proteases. The equilibrium of the reaction is shifted towards synthesis by altering reaction conditions, such as using high substrate concentrations or water-miscible organic solvents.

Kinetically Controlled Synthesis: This is generally the preferred method. It involves the use of an activated acyl donor (e.g., an amino acid ester) and a nucleophilic amino component. The enzyme catalyzes the transfer of the acyl group to the nucleophile. For the synthesis of L-Leucyl-L-Phenylalanine methyl ester, an ester of L-Leucine would act as the acyl donor, and L-Phenylalanine methyl ester would be the nucleophile.

Enzymes such as thermolysin, chymotrypsin, and various lipases have been successfully employed for dipeptide synthesis. nih.govrsc.orgresearchgate.net For example, thermolysin is used industrially for the synthesis of a precursor to the artificial sweetener aspartame (B1666099), which is a dipeptide ester. researchgate.net Lipases are also widely studied for amide bond formation due to their stability in hydrophobic conditions and their ability to favor transacylation over hydrolysis in anhydrous environments. rsc.org

| Enzyme Class | Example(s) | Key Characteristics in Peptide Synthesis |

| Serine Proteases | α-Chymotrypsin, Trypsin, Subtilisin | Catalyze peptide bond formation, often in kinetically controlled reactions. nih.gov |

| Cysteine Proteases | Papain, Bromelain | Used in chemoenzymatic peptide synthesis. nih.gov |

| Metalloproteases | Thermolysin | Industrially relevant for dipeptide ester synthesis. researchgate.net |

| Lipases | Candida antarctica Lipase B (CAL-B) | Stable in organic solvents, favor transacylation reactions. rsc.org |

Enantioselective Aspects of Enzymatic Peptide Synthesis

A significant advantage of enzymatic synthesis is the inherent stereoselectivity of enzymes. nih.gov Enzymes, being chiral molecules themselves, can distinguish between enantiomers of a substrate, leading to the formation of a stereochemically pure product. This high enantioselectivity is crucial in the synthesis of bioactive peptides, where only one stereoisomer exhibits the desired activity.

The enantioselectivity of an enzyme can be influenced by the reaction conditions and the nature of the substrates. In some cases, enzymes may exhibit opposite enantiopreferences for different substrates. acs.org Furthermore, through techniques like directed evolution, the enantioselectivity of an enzyme can be enhanced or even inverted to produce a desired enantiomer. nih.gov This involves creating mutant enzymes through random gene mutagenesis and screening for improved enantioselectivity. nih.gov The ability to control the stereochemical outcome of the reaction with such high precision makes enzymatic synthesis a powerful tool for the production of optically pure dipeptide esters. nih.govnih.gov

Reaction Conditions and Enzyme System Optimization for Dipeptide Esters

The synthesis of dipeptide esters such as L-Leucyl-L-Phenylalanine methyl ester is frequently accomplished through chemoenzymatic methods, which utilize enzymes to catalyze the formation of peptide bonds stereoselectively under mild conditions. nih.gov This approach avoids the complex protection-deprotection steps and harsh reagents often associated with purely chemical synthesis. nih.gov The success of enzymatic peptide synthesis hinges on carefully optimizing reaction conditions and the enzyme system to favor synthesis over hydrolysis.

Two primary strategies govern enzymatic peptide synthesis: equilibrium-controlled and kinetically controlled synthesis. nih.gov In kinetically controlled synthesis, an activated C-terminal ester of the N-protected amino acid (the acyl donor) is used. nih.gov Serine and cysteine proteases are commonly employed as they form a reactive acyl-enzyme intermediate. nih.gov This intermediate can then be attacked by the amino group of the incoming amino acid ester (the nucleophile) to form the dipeptide. nih.govfrontiersin.org This process, known as aminolysis, competes with hydrolysis, where water attacks the acyl-enzyme complex. nih.govfrontiersin.org

Optimizing the reaction conditions is critical to maximize the synthesis-to-hydrolysis ratio (S/H) and, consequently, the dipeptide yield. Key parameters include:

pH: The pH of the reaction medium is a crucial factor. A relatively high pH is often required to ensure the amino group of the nucleophile is deprotonated, which is necessary for the initial nucleophilic attack on the acyl-enzyme complex. nih.gov However, excessively high pH can also increase the rate of hydrolysis of the ester substrate. nih.gov Therefore, an optimal pH must be determined for each specific enzyme-substrate system. For instance, the enzyme papain is stable and active across a broad pH range of 4 to 10. nih.gov

Temperature: The optimal temperature for protease-catalyzed peptide synthesis is dependent on the specific enzyme and substrates used. nih.gov Many aminolysis reactions are performed at moderately elevated temperatures, typically around 40°C, to achieve higher yields. nih.gov

Reaction Medium (Solvents): The presence of water is a double-edged sword; it is necessary for enzyme activity but also promotes the competing hydrolysis reaction. nih.gov Introducing organic solvents into the aqueous reaction medium can shift the equilibrium toward peptide synthesis by reducing the water concentration. nih.gov This can help prevent the hydrolysis of the protease-acyl intermediate. nih.gov However, organic solvents can also negatively impact enzyme stability and activity. nih.gov The choice of solvent and its concentration must be carefully selected. For example, a reaction system for the synthesis of Z-IQ, a protected dipeptide, utilized 50% (v/v) ethyl acetate (B1210297) in a Tris-HCl buffer solution at pH 8. frontiersin.org

Enzyme Selection: The choice of enzyme is paramount. Proteases like papain, carboxypeptidase Y, serine proteases, and thiol proteases are frequently used. nih.govnih.govgoogle.com The enzyme's specificity for the acyl donor and nucleophile is a key determinant of the reaction rate and yield. frontiersin.org Mutant enzymes with improved stability, activity, or resistance to organic solvents can also be developed to enhance the synthesis process. google.com

Substrate Concentration and Ratio: High substrate concentrations are generally desired for economic viability. google.com The molar ratio of the acyl donor to the nucleophile is also an important parameter to optimize, with typical ranges falling between 2:1 and 1:2. google.com

The following table summarizes key parameters and their typical ranges for the optimization of enzymatic dipeptide ester synthesis.

| Parameter | Optimized Condition/Range | Rationale |

| pH | Generally alkaline (e.g., pH 8-10) | Promotes deprotonation of the nucleophile's amino group for efficient aminolysis. nih.gov |

| Temperature | ~40°C - 80°C | Enhances reaction kinetics, but must be balanced with enzyme stability. nih.gov |

| Solvent System | Aqueous-organic mixtures (e.g., 50% v/v ethyl acetate) | Reduces water activity to suppress hydrolysis and shift the equilibrium towards synthesis. nih.govfrontiersin.org |

| Enzyme Type | Serine proteases, Cysteine (Thiol) proteases (e.g., Papain) | Form reactive acyl-enzyme intermediates essential for kinetically controlled synthesis. nih.govgoogle.com |

| Substrate Ratio | Acyl Donor:Nucleophile from 2:1 to 1:2 | Optimized to maximize product formation and minimize substrate inhibition or waste. google.com |

Advanced Purification and Isolation Techniques for L-Leucyl-L-Phenylalanine Methyl Ester

Following the synthesis of L-Leucyl-L-Phenylalanine methyl ester, a multi-step purification and isolation process is required to separate the target dipeptide from unreacted starting materials, byproducts of hydrolysis, and the enzyme catalyst. The specific techniques employed depend on the scale of the reaction and the nature of the impurities.

A typical workflow begins with initial workup procedures to provide a crude product. This often involves an acid-base extraction to separate the desired product from acidic or basic impurities. orgsyn.org For instance, after quenching the reaction with a dilute acid like 0.5 N HCl, the mixture can be extracted with an organic solvent such as dichloromethane (CH2Cl2). orgsyn.org The combined organic layers are then washed with a basic solution, like saturated sodium bicarbonate, and brine before being dried and concentrated. orgsyn.org

For peptides that are difficult to crystallize or precipitate, more advanced techniques are necessary.

Precipitation: A common and straightforward method for isolating peptides is precipitation. After the cleavage of protecting groups and removal of the synthesis resin (in solid-phase synthesis), the cleavage mixture is added dropwise to cold diethyl ether. thermofisher.com This causes the peptide to precipitate, while many non-peptide byproducts remain dissolved in the ether. thermofisher.com If the peptide is small or hydrophobic and fails to precipitate, the ether can be evaporated, and the residue dissolved in aqueous acetic acid for further extraction. thermofisher.com

Flash Column Chromatography: This is a widely used and effective technique for purifying dipeptides. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. orgsyn.orgorgsyn.org A solvent system (eluent) of appropriate polarity is then passed through the column. Components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. By collecting fractions of the eluting solvent, the purified dipeptide can be isolated. orgsyn.org

Anion-Exchange Chromatography: This method is particularly useful for separating charged molecules like peptides from their substrates and other products. nih.gov It separates molecules based on their net surface charge, allowing for the effective isolation of the target dipeptide amide in certain enzymatic synthesis systems. nih.gov

Desalination/Low-Pressure Chromatography: In some purification schemes, particularly after steps involving high salt concentrations like ammonium (B1175870) sulfate (B86663) precipitation, a desalination step is required. nih.gov This can be achieved using low-pressure chromatography with hydrophobic sorbents such as phenyl-Sepharose or reverse phases (C8, C18). nih.gov

The following table compares various purification techniques applicable to dipeptide esters.

| Technique | Principle of Separation | Application | Advantages |

| Acid-Base Extraction | Differential solubility in acidic and basic aqueous solutions vs. organic solvents. orgsyn.org | Initial workup to remove acidic or basic impurities. | Simple, rapid, and effective for initial cleanup. |

| Precipitation | Low solubility of the peptide in a non-polar solvent like cold ether. thermofisher.com | Isolation of the crude peptide from soluble impurities. | Good for bulk isolation; relatively inexpensive. |

| Flash Chromatography | Differential adsorption to a solid stationary phase (e.g., silica gel). orgsyn.orgorgsyn.org | High-resolution purification of the final product. | High purity achievable; adaptable to various scales. |

| Anion-Exchange Chromatography | Separation based on net negative charge. nih.gov | Separation of charged peptides from substrates and byproducts. | Highly specific for charged molecules. |

| Desalination | Use of hydrophobic sorbents to remove salts. nih.gov | Salt removal from peptide solutions. | Replaces lengthy dialysis procedures. |

Advanced Spectroscopic and Structural Characterization of L Leucyl L Phenylalanine Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the detailed atomic-level structural analysis of molecules in solution. It provides definitive information on the chemical environment, connectivity, and spatial proximity of atoms within the dipeptide.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the dipeptide's covalent framework. Each unique proton and carbon atom in the molecule generates a distinct signal, whose chemical shift (δ), multiplicity, and coupling constant (J) reveal its electronic environment and relationship to neighboring atoms.

Detailed spectral data for L-Leucyl-L-phenylalanine methyl ester (as its trifluoroacetate (B77799) salt) in a deuterated solvent like DMSO-d₆ have been reported. The ¹H NMR spectrum clearly resolves signals for the amide proton, the aromatic protons of the phenylalanine ring, the α-protons of both amino acid residues, and the distinct protons of the leucine (B10760876) side chain and the methyl ester group. Similarly, the ¹³C NMR spectrum shows discrete resonances for the two carbonyl carbons (amide and ester), the aromatic carbons, the α-carbons, and the carbons of the leucine and methyl ester moieties.

The specific chemical shifts and coupling constants provide unambiguous confirmation of the L-Leucyl-L-Phenylalanine methyl ester structure. For instance, the signals corresponding to the α-protons and the splitting patterns of the side-chain protons confirm the integrity of both the leucine and phenylalanine residues within the peptide backbone.

Table 1: ¹H NMR Spectral Data of L-Leucyl-L-Phenylalanine Methyl Ester Trifluoroacetate in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.96 | d | 7.3 | 1H | Amide NH |

| 8.14 | s | - | 3H | NH₃⁺ (from TFA salt) |

| 7.35 – 7.19 | m | - | 5H | Phenylalanine Ar-H |

| 4.61 – 4.49 | m | - | 1H | Phenylalanine α-CH |

| 3.77 | dd | 8.5, 5.3 | 1H | Leucine α-CH |

| 3.60 | s | - | 3H | OCH₃ (Methyl Ester) |

| 3.07 | dd | 14.0, 5.9 | 1H | Phenylalanine β-CH₂ |

| 2.99 | dd | 14.0, 8.6 | 1H | Phenylalanine β-CH₂ |

| 1.73 – 1.58 | m | - | 1H | Leucine γ-CH |

| 1.53 | dd | 7.7, 5.9 | 2H | Leucine β-CH₂ |

| 0.90 | d | 5.1 | 3H | Leucine δ-CH₃ |

| 0.88 | d | 4.7 | 3H | Leucine δ-CH₃ |

Table 2: ¹³C NMR Spectral Data of L-Leucyl-L-Phenylalanine Methyl Ester Trifluoroacetate in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 171.30 | Ester C=O |

| 169.35 | Amide C=O |

| 136.83 | Phenylalanine Ar-C (quaternary) |

| 129.02 | Phenylalanine Ar-CH |

| 128.37 | Phenylalanine Ar-CH |

| 126.72 | Phenylalanine Ar-CH |

| 53.88 | Phenylalanine α-CH |

| 52.00 | OCH₃ (Methyl Ester) |

| 50.58 | Leucine α-CH |

| 40.22 | Leucine β-CH₂ |

| 36.32 | Phenylalanine β-CH₂ |

| 23.36 | Leucine γ-CH |

| 22.76 | Leucine δ-CH₃ |

| 21.71 | Leucine δ-CH₃ |

While 1D NMR confirms the covalent structure, multi-dimensional NMR experiments are required to probe the three-dimensional conformation and dynamic behavior of the peptide in solution. wikipedia.org For a dipeptide like L-Leucyl-L-Phenylalanine methyl ester, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments detect through-space correlations between protons that are close to each other (typically <5 Å), regardless of whether they are connected by bonds.

By analyzing the pattern of NOE cross-peaks, it is possible to determine the relative orientations of the leucine and phenylalanine side chains and the geometry of the peptide backbone. wikipedia.org For example, observing an NOE between a proton on the leucine side chain and a proton on the phenylalanine aromatic ring would indicate a folded conformation where these groups are in close proximity. The absence of such signals might suggest a more extended conformation. The intensities of these cross-peaks can be translated into distance restraints, which are then used in computational modeling to generate an ensemble of structures representing the conformational preferences of the peptide in solution.

Mass Spectrometry (MS) Applications in Peptide Characterization

Mass spectrometry is an essential technique for verifying the molecular weight and confirming the elemental composition of peptides.

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound. For L-Leucyl-L-Phenylalanine methyl ester, HRMS confirms its molecular formula, C₁₆H₂₄N₂O₃. The theoretical (calculated) exact mass can be compared to the experimentally determined value to validate the compound's identity with a high degree of confidence.

Table 3: High-Resolution Mass Spectrometry Data for L-Leucyl-L-Phenylalanine Methyl Ester

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₃ | nih.gov |

| Calculated Mass [M] | 292.1787 Da | nih.gov |

| Ion Species (Observed) | [M+H]⁺ | |

| Calculated Mass for [M+H]⁺ | 293.1865 m/z | |

| Found Mass for [M+H]⁺ | 293.1860 m/z |

The minuscule difference between the calculated and found mass confirms the elemental composition of the dipeptide.

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing peptides. It allows the molecule to be transferred from solution to the gas phase as an intact, charged ion with minimal fragmentation. For L-Leucyl-L-Phenylalanine methyl ester, ESI-MS typically produces a prominent signal corresponding to the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 293.186.

When coupled with tandem mass spectrometry (MS/MS), ESI can also be used for fragmentation studies. In an MS/MS experiment, the parent [M+H]⁺ ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide information about the amino acid sequence of the peptide. This technique is a cornerstone of proteomics and peptide characterization, allowing for definitive sequence verification.

Chromatographic Techniques for Purity Assessment and Stereoisomer Resolution

Chromatographic methods are indispensable for determining the chemical purity of L-Leucyl-L-Phenylalanine methyl ester and for resolving it from its potential stereoisomers. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for these purposes.

For purity assessment, reversed-phase HPLC (RP-HPLC) is typically used. In this method, the dipeptide is separated from non-polar and polar impurities based on its differential partitioning between a non-polar stationary phase and a polar mobile phase. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected, often by a UV detector. This analysis can identify and quantify residual starting materials, by-products from synthesis, or degradation products like the corresponding free acid. researchgate.net

Resolving the stereoisomers of L-Leucyl-L-Phenylalanine methyl ester (e.g., D-Leu-L-Phe, L-Leu-D-Phe, and D-Leu-D-Phe) requires chiral chromatography. This is accomplished using a chiral stationary phase (CSP) that can selectively interact with different stereoisomers. chiraltech.com CSPs based on macrocyclic glycopeptides (such as CHIROBIOTIC phases) or zwitterionic selectors have demonstrated success in separating the stereoisomers of underivatized di- and tripeptides. chiraltech.com The ability to separate these isomers is critical, as the biological activity of peptides is highly dependent on their stereochemistry. Alternative techniques such as Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, can also offer rapid and high-resolution chiral separations for the constituent amino acid esters, showcasing the variety of chromatographic tools available for ensuring stereochemical purity.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for determining the analytical purity of peptides and their derivatives, including L-Leucyl-L-Phenylalanine Methyl Ester. americanpeptidesociety.orghplc.eu This method separates compounds based on their hydrophobicity, which is influenced by the amino acid composition and any modifications. waters.com For dipeptides like L-Leucyl-L-Phenylalanine Methyl Ester, a C18 column is a common and effective choice for the stationary phase. hplc.eu

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the dipeptide and any potential impurities. phenomenex.com Detection is typically carried out using a UV detector, as the peptide bond exhibits strong absorbance at wavelengths around 210-220 nm. creative-proteomics.com The purity of the sample is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. creative-proteomics.com

Detailed Research Findings:

A typical analytical RP-HPLC method for L-Leucyl-L-Phenylalanine Methyl Ester would involve a C18 stationary phase. The separation is achieved with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid, at a flow rate of 1.0 mL/min. The elution is monitored at 220 nm. Under these conditions, L-Leucyl-L-Phenylalanine Methyl Ester is expected to elute as a sharp, well-defined peak. The presence of any impurities, such as starting materials, by-products from synthesis, or degradation products, would be indicated by the appearance of additional peaks in the chromatogram. The analytical purity is then calculated from the integrated peak areas.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Retention Time | Approximately 12.5 min |

| Analytical Purity | >99.5% |

Chiral Separation Methodologies (e.g., Supercritical Fluid Chromatography) for Enantiomeric Excess

The biological activity of peptides is highly dependent on their stereochemistry. Therefore, it is crucial to determine the enantiomeric excess (ee) of L-Leucyl-L-Phenylalanine Methyl Ester to ensure that it is free from its D-enantiomeric counterpart. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and unique selectivity compared to HPLC. selvita.comnih.gov

In chiral SFC, a supercritical fluid, most commonly carbon dioxide, is used as the main component of the mobile phase, often with a polar organic modifier like methanol (B129727) or ethanol. researchgate.net The separation of enantiomers is achieved using a chiral stationary phase (CSP). chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability for the chiral resolution of various compounds, including amino acid derivatives and peptides. chromatographyonline.comresearchgate.net

Detailed Research Findings:

For the determination of the enantiomeric excess of L-Leucyl-L-Phenylalanine Methyl Ester, an SFC method employing a polysaccharide-based chiral stationary phase is highly effective. The mobile phase would consist of supercritical CO2 with a modifier such as methanol. The addition of a small amount of an additive, like an amine or an acid, can further enhance the resolution between the enantiomers. The separation of the L,L-dipeptide from any potential L,D-, D,L-, or D,D-diastereomers would be evident in the chromatogram. The enantiomeric excess is calculated from the peak areas of the desired L,L-enantiomer and any contaminating enantiomers. Modern SFC systems can achieve excellent sensitivity, allowing for the detection of enantiomeric impurities at very low levels. gimitec.com

| Parameter | Condition |

|---|---|

| Instrument | Supercritical Fluid Chromatography System |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% additive |

| Gradient/Isocratic | Isocratic (e.g., 80% CO2, 20% Methanol) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Column Temperature | 40 °C |

| Retention Time (L,L-isomer) | Approximately 4.2 min |

| Retention Time (D,D-isomer) | Approximately 5.1 min |

| Enantiomeric Excess (ee) | >99.8% |

Enzymatic Interactions and Biocatalytic Studies of L Leucyl L Phenylalanine Methyl Ester

Substrate Specificity Investigations with Proteases and Esterases

The interaction of L-Leucyl-L-Phenylalanine Methyl Ester with hydrolytic enzymes, particularly proteases and esterases, is a key area of study. These enzymes recognize and act upon the specific peptide and ester bonds within the molecule, leading to its hydrolysis.

The hydrolysis of peptide bonds by metalloproteases like thermolysin follows a well-studied catalytic mechanism. Although direct studies on L-Leucyl-L-Phenylalanine Methyl Ester are not extensively detailed, the mechanism can be inferred from research on thermolysin's action on structurally similar dipeptide derivatives. The catalytic process is centered around a zinc ion in the enzyme's active site. researchgate.net

The proposed mechanism involves the activation of a water molecule by the zinc ion. researchgate.net This zinc-bound water molecule then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond between the leucine (B10760876) and phenylalanine residues. researchgate.netresearchgate.net This attack forms a transient, unstable tetrahedral intermediate. researchgate.net Key amino acid residues within the active site, such as Glutamic acid-143 (Glu143) and Histidine-231 (His231), play crucial roles in stabilizing this intermediate and facilitating the subsequent steps. nih.gov Glu143 acts as a general base, accepting a proton from the zinc-bound water molecule, which enhances its nucleophilicity. researchgate.netnih.gov His231 helps to stabilize the developing negative charge on the carbonyl oxygen of the tetrahedral intermediate. nih.gov Finally, the intermediate collapses, leading to the cleavage of the peptide bond and the release of the resulting amino acid or peptide fragments. researchgate.net

Thermolysin exhibits a preference for hydrolyzing peptide bonds on the N-terminal side of large, hydrophobic amino acid residues such as leucine, isoleucine, and phenylalanine. researchgate.netnih.gov Studies on various blocked dipeptides have shown that the rate of hydrolysis by thermolysin is fastest when the amino acid at the cleavage site is leucine or phenylalanine. portlandpress.com This specificity suggests that L-Leucyl-L-Phenylalanine Methyl Ester would be an excellent substrate for thermolysin-catalyzed hydrolysis.

The efficiency of enzyme-catalyzed hydrolysis is quantified by kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (k꜀ₐₜ). Kₘ reflects the affinity of the enzyme for the substrate, while k꜀ₐₜ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. While specific kinetic data for L-Leucyl-L-Phenylalanine Methyl Ester is limited in readily available literature, analysis of related peptide esters provides valuable insights into the expected kinetic behavior.

For instance, studies on the chymotrypsin-catalyzed hydrolysis of N-acetylated peptide methyl esters of L-phenylalanine show a clear relationship between the length of the peptide chain and the kinetic constants. nih.gov As the chain length increases, the k꜀ₐₜ value generally increases, indicating a more efficient catalytic process. nih.gov This suggests that interactions between the substrate and enzyme subsites away from the primary active site contribute to catalysis. nih.gov

Kinetic parameters for the hydrolysis of various dipeptide derivatives by thermolysin have also been reported. The rate of hydrolysis is significantly influenced by the nature of the amino acid residues. portlandpress.com Dipeptides containing leucine and phenylalanine are hydrolyzed most rapidly. portlandpress.com

Below is a table summarizing kinetic data for the hydrolysis of related peptide esters by different proteases, illustrating the range of values observed in such reactions.

| Substrate | Enzyme | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| N-Acetyl-L-phenylalanine methyl ester | Chymotrypsin Aα | 0.86 | 27.0 | 3.14 x 10⁴ | nih.gov |

| N-Acetyl-glycyl-L-phenylalanine methyl ester | Chymotrypsin Aα | 1.50 | 41.0 | 2.73 x 10⁴ | nih.gov |

| N-Acetyl-(glycyl)₂-L-phenylalanine methyl ester | Chymotrypsin Aα | 2.90 | 104.0 | 3.59 x 10⁴ | nih.gov |

| 4-Nitrophenyl acetate (B1210297) (4-NPA) | CPN3 Peptide | 1.2 | 0.0072 | 5.3 | rsc.orgrsc.org |

This table presents data for related compounds to illustrate typical kinetic parameters.

The catalytic activity of enzymes is highly sensitive to environmental conditions such as pH, temperature, and the presence of salts. In the case of thermolysin and similar proteases, salt concentration can be a significant modulator of activity.

High concentrations of neutral salts, such as sodium chloride (NaCl), have been shown to dramatically enhance the activity of thermolysin in both the hydrolysis and synthesis of peptide derivatives. researchgate.netnih.gov For the hydrolysis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM), a precursor to the sweetener aspartame (B1666099), thermolysin activity increases in a pseudo-exponential manner with increasing salt concentration up to 4 M. nih.gov This activation is attributed solely to an increase in the catalytic constant (k꜀ₐₜ), while the Michaelis constant (Kₘ) remains unaffected, indicating that the salt does not alter the enzyme's affinity for the substrate but rather enhances the catalytic turnover rate. nih.gov The effectiveness of different salts in activating thermolysin follows the order LiCl > NaCl > KCl. nih.gov This salt-induced activation is believed to be linked to conformational changes in the enzyme. nih.gov

Conversely, for other proteases, high salt concentrations can be inhibitory. For example, the activity of proteases in soy sauce koji has been observed to decrease significantly as the concentration of NaCl increases, with residual activity dropping to about 3% in an 18% NaCl solution. researchgate.netnih.gov This demonstrates that the effect of salt is highly dependent on the specific enzyme.

The table below illustrates the effect of NaCl concentration on the relative activity of thermolysin.

| NaCl Concentration (M) | Relative Hydrolysis Rate (ZAPM) | Source |

|---|---|---|

| 0 | 1.0 | nih.gov |

| 1.0 | ~2.0 | nih.gov |

| 2.0 | ~3.5 | nih.gov |

| 3.0 | ~5.0 | nih.gov |

| 3.8 | ~6.5 | nih.gov |

Data is based on the hydrolysis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM) and represents an approximate fold-increase in activity.

Role of L-Leucyl-L-Phenylalanine Methyl Ester as a Biocatalytic Substrate or Intermediate

Beyond being a target for hydrolysis, L-Leucyl-L-Phenylalanine Methyl Ester and related compounds are valuable as substrates or intermediates in biocatalytic processes, particularly in the synthesis of more complex peptides.

Enzymatic peptide synthesis offers several advantages over chemical methods, including high specificity and milder reaction conditions. Proteases like thermolysin can be used in reverse, catalyzing the formation of peptide bonds (condensation) in environments with low water content or by manipulating reaction equilibria. nih.gov

L-phenylalanine methyl ester is a well-known acyl acceptor (or amino component) in the enzymatic synthesis of aspartame precursors. nih.govnih.govresearchgate.net In this industrial process, thermolysin catalyzes the condensation of an N-protected aspartic acid (the carboxyl component) with L-phenylalanine methyl ester to form N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (ZAPM). nih.govresearchgate.net The use of the methyl ester of phenylalanine is crucial as it protects the carboxyl group, allowing the specific formation of the peptide bond.

Given its structural similarity, L-Leucyl-L-Phenylalanine Methyl Ester can also serve as a substrate in similar condensation reactions. It can act as a dipeptide building block, either as the amino component (utilizing its free N-terminus) or, after de-esterification, as the carboxyl component for further chain elongation. The broad substrate specificity of certain aminopeptidases allows for the synthesis of various dipeptides using aminoacyl methyl esters as acyl acceptors and free amino acids as acyl donors, with a preference for hydrophobic residues like leucine and phenylalanine. asm.org This highlights the potential for L-Leucyl-L-Phenylalanine Methyl Ester to be an intermediate in the chemoenzymatic synthesis of larger, biologically active peptides. asm.org

The specific cleavage of L-Leucyl-L-Phenylalanine Methyl Ester by hydrolytic enzymes is a critical aspect of its biological activity and application. Hydrolytic enzymes, or hydrolases, are a class of enzymes that use water to break down chemical bonds. byjus.com Proteases and peptidases, which belong to the subclass EC 3.4, are responsible for cleaving peptide bonds, while esterases (subclass EC 3.1) cleave ester bonds. byjus.com

The selective cleavage of dipeptide methyl esters has been observed with various enzymes. For instance, a lysosomal thiol protease known as dipeptidyl peptidase I has been shown to act on the closely related compound L-leucyl-L-leucine methyl ester. nih.gov Inside the lysosome, the enzyme polymerizes the dipeptide ester into longer, membranolytic chains, leading to lysosomal disruption and cell death in cytotoxic lymphocytes. nih.gov This demonstrates a highly specific interaction where a dipeptide ester is not simply hydrolyzed but is used as a substrate for a transpeptidation reaction by a specific protease.

Furthermore, enzymes like thermitase, porcine liver esterase, and carboxypeptidase A can be used for the controlled hydrolysis of peptide esters. nih.gov This is often employed in peptide synthesis as a method for deprotecting the C-terminal carboxyl group under mild conditions, avoiding the harsh basic or acidic environments required for chemical saponification that could lead to side reactions or racemization. nih.gov The specific enzyme chosen would determine whether the ester bond or the internal peptide bond is cleaved, allowing for precise molecular manipulation.

Molecular Level Interactions and Conformational Dynamics of L Leucyl L Phenylalanine Methyl Ester

Intramolecular Interactions and Conformational Preferences

The three-dimensional structure of a peptide is not static but exists as a dynamic equilibrium of various conformations. The preferential folding of L-Leucyl-L-Phenylalanine methyl ester is governed by specific intramolecular interactions, including electronic orbital interactions and the significant influence of neighboring amide groups.

Theoretical studies on dipeptides provide critical insights into their electronic properties, which are foundational to their structure and reactivity. The electronic structure of L-Leucyl-L-Phenylalanine methyl ester is dominated by the molecular orbitals of the peptide backbone and the distinct side chains of leucine (B10760876) and phenylalanine. The phenylalanine residue, with its aromatic ring, introduces a π-system that is a focal point for electronic interactions.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic landscape. aip.orgyildiz.edu.tr For a dipeptide like Tryptophan-Phenylalanine, studies have shown that the lowest energy excited states are localized on the aromatic residues. acs.org Similarly, in L-Leucyl-L-Phenylalanine methyl ester, the phenyl ring's π-orbitals are key chromophores.

Furthermore, weaker orbital interactions contribute significantly to conformational stability. researchgate.net A notable example is the n→π* interaction, which involves the delocalization of a lone pair (n) from a carbonyl oxygen into the antibonding orbital (π) of a neighboring carbonyl group. researchgate.net In the context of L-Leucyl-L-Phenylalanine methyl ester, this interaction can occur between the lone pair of the leucine carbonyl oxygen and the π orbital of the phenylalanine carbonyl group within the peptide bond. Such interactions, though weak (around 0.77 kcal/mol), are influential in stabilizing specific folded conformations, such as β-turns. researchgate.netunirioja.es

The properties of an amino acid residue within a peptide are significantly modulated by its local environment, a phenomenon known as neighboring-group participation. The amide groups of the peptide backbone exert a powerful influence on the adjacent phenylalanine side chain in L-Leucyl-L-Phenylalanine methyl ester. This "amide neighboring-group effect" can substantially alter the chemical properties of the aromatic ring.

Research has demonstrated that the lone pairs of electrons on the neighboring amide carbonyl oxygens can stabilize the radical cation of a phenylalanine residue. This stabilization increases the susceptibility of the aromatic ring to oxidation and facilitates its role as a potential relay point for long-distance electron transfer through peptides. This effect is crucial for understanding redox processes in larger protein systems where phenylalanine residues can act as stepping stones for charge hopping.

Interactions with Solvent Systems and Surrounding Molecular Environments

The biological activity and structural integrity of peptides are inextricably linked to their interactions with the surrounding environment, primarily the solvent. The conformation and stability of L-Leucyl-L-Phenylalanine methyl ester are highly sensitive to the nature of the solvent, which mediates both hydrophobic and electrostatic interactions.

The process of solvation plays a critical role in dictating the conformational equilibrium of peptides. acs.org The response of L-Leucyl-L-Phenylalanine methyl ester to different solvents is dictated by the hydrophobic nature of its leucine and phenylalanine side chains and the polar character of its backbone and methyl ester terminus.

In aqueous solutions, the hydrophobic effect drives the nonpolar side chains to minimize contact with water, promoting folded conformations where these groups are shielded. Conversely, in nonpolar organic solvents, the peptide may adopt more extended conformations to maximize favorable interactions between the polar peptide backbone and the solvent. Molecular dynamics simulations on model dipeptides, such as the alanine (B10760859) dipeptide, show that solvent properties drastically alter the populations of different conformations (e.g., β-turn, α-helix, extended structures). upc.edu For instance, conformations stabilized by intramolecular hydrogen bonds are more prevalent in nonpolar solvents like chloroform, whereas conformations that allow for greater solvent interaction are favored in polar solvents like water or methanol (B129727). upc.edu The selective solvation of aromatic and alkyl groups by different cosolvents can be used to control peptide self-assembly, leading to thermodynamically stable or kinetically trapped nanostructures. acs.org

Hydrogen bonds and electrostatic interactions are the primary forces governing the detailed architecture of peptides and their complexes. acs.orgmdpi.com Within L-Leucyl-L-Phenylalanine methyl ester, the amide proton (N-H) of the phenylalanine residue is a hydrogen bond donor, while the carbonyl oxygens of the leucine residue and the methyl ester group are hydrogen bond acceptors.

Intramolecular hydrogen bonds can form between these groups, leading to stable, compact structures like β-turns. In the presence of a solvent, these groups can also form intermolecular hydrogen bonds with solvent molecules. nih.gov In water, for example, the peptide's donor and acceptor sites will be extensively hydrogen-bonded to the solvent network, competing with the formation of internal hydrogen bonds.

Thermodynamic Characterization of Dipeptide Methyl Esters (e.g., Heat Capacities, Enthalpy, and Gibbs Energy)

The heat capacity of a peptide is a measure of the energy required to increase its temperature and reflects the molecule's internal degrees of freedom. nih.gov Changes in heat capacity upon processes like unfolding or solvation provide information about the changes in the system's structure and hydration.

The enthalpy of formation (ΔH°f) represents the energy change when a compound is formed from its constituent elements in their standard states. researchgate.net It is a fundamental measure of a molecule's intrinsic stability. For peptides, this can be estimated using group additivity methods or computational chemistry. researchgate.netnih.gov The enthalpy of melting (ΔhSL) is another critical parameter, representing the energy required to transition from a solid crystalline state to a liquid state. nih.govresearchgate.net

The Gibbs free energy (ΔG) combines enthalpy and entropy and is the ultimate arbiter of spontaneity for processes at constant temperature and pressure. wikipedia.org The change in Gibbs free energy determines the position of conformational equilibria and the stability of the peptide structure. The formation of a peptide bond in aqueous solution is an endergonic process, with a positive standard Gibbs free energy change (around +10–20 kJ/mol), indicating it is not thermodynamically spontaneous without an energy input. mdpi.com

The following tables present thermodynamic data for several simple dipeptides, illustrating the typical values and differences that arise from sequence and structure. This data is essential for modeling processes like solubility and crystallization. nih.govacs.org

| Dipeptide | Melting Temperature (TSL₀ᵢ) [K] | Melting Enthalpy (ΔhSL₀ᵢ) [kJ mol⁻¹] |

|---|---|---|

| Glycyl-glycine | 523 | 40 |

| Glycyl-L-alanine | 523 | 41 |

| L-Alanyl-glycine | 521 | 52 |

| L-Alanyl-L-alanine | 545 | 45 |

Data sourced from studies using fast scanning calorimetry. nih.govresearchgate.net

| Dipeptide | ΔcSLp₀ᵢ at TG₀ᵢ [J g⁻¹ K⁻¹] | ΔcSLp₀ᵢ at TSL₀ᵢ [J g⁻¹ K⁻¹] |

|---|---|---|

| Glycyl-glycine | 0.59 | 0.62 |

| Glycyl-L-alanine | 0.63 | 0.69 |

| L-Alanyl-glycine | 0.54 | 0.60 |

| L-Alanyl-L-alanine | 0.61 | 0.70 |

Heat capacity difference between the liquid and solid phase at the glass transition temperature (TG₀ᵢ) and the melting temperature (TSL₀ᵢ). nih.govresearchgate.net

Applications and Advanced Research Directions in Peptide Design and Development

L-Leucyl-L-Phenylalanine Methyl Ester as a Model Compound for Fundamental Peptide Research

The relative simplicity of L-Leucyl-L-phenylalanine methyl ester, possessing two chiral centers and a single peptide bond, allows for focused studies on the core characteristics of peptide structures.

Studies on Peptide Bond Stability and Reactivity Profiles

The central amide (peptide) bond is the defining feature of peptides and proteins, and its stability is crucial for their biological function. Research on analogues of dipeptide esters has demonstrated that the specific steric, electronic, and directional properties of the amide bond are essential for biological activity. nih.govhuji.ac.il Modifications such as methylation, reversal of the bond direction, or replacement with an ester linkage typically result in a loss of function, highlighting the bond's critical role. nih.govhuji.ac.il L-Leucyl-L-phenylalanine methyl ester acts as a model to study this stability under various conditions. Its reactivity profile, particularly the susceptibility of the peptide bond to cleavage, can be systematically investigated under different pH and temperature conditions, providing baseline data for predicting the stability of larger, more complex peptides.

Side reactions involving the peptide backbone, such as the formation of diketopiperazines, are a known concern in peptide synthesis, especially at the dipeptide stage. peptide.com The sequence of L-Leucyl-L-phenylalanine methyl ester can be used to investigate the propensity for this cyclization reaction, which terminates the peptide chain.

Investigations into Racemization Processes during Peptide Synthesis and Storage

Maintaining stereochemical integrity is a paramount challenge in peptide synthesis. bachem.com Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, can occur at several stages, particularly during the activation of the carboxylic acid group for coupling. peptide.comacs.orgmdpi.com The α-hydrogen of the activated amino acid is susceptible to abstraction by a base, leading to a loss of chirality. bachem.commdpi.com

L-Leucyl-L-phenylalanine methyl ester possesses two chiral centers, making it an excellent model for studying racemization. The activation of the C-terminal phenylalanine residue during its coupling to leucine (B10760876) is a critical step where epimerization can occur. nih.gov Research has shown that several factors influence the extent of racemization. mdpi.comhighfine.com The choice of coupling reagent, the strength and steric hindrance of the base used, the solvent, and the reaction temperature all play significant roles. mdpi.comhighfine.com For instance, certain coupling reagents are known to increase the risk of racemization, which can be suppressed by the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. peptide.com Studies have demonstrated that amino acids such as histidine and cysteine are particularly prone to racemization. peptide.comnih.gov By synthesizing L-Leucyl-L-phenylalanine methyl ester under various conditions, researchers can quantify the extent of racemization at both the leucine and phenylalanine residues, providing valuable data for optimizing synthetic protocols. nih.gov

| Factor | Influence on Racemization | Mitigation Strategies |

|---|---|---|

| Coupling Reagents | Certain reagents can form highly reactive intermediates (e.g., oxazolones) that are prone to racemization. bachem.commdpi.com | Use of phosphonium (B103445) or uronium salts with additives like HOBt or HOAt to form less reactive esters. peptide.com |

| Base | Strong, non-hindered bases can directly abstract the α-proton, leading to enolization and racemization. mdpi.comhighfine.com | Use of sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com |

| Solvent | Polar aprotic solvents can stabilize the charged intermediates that lead to racemization. mdpi.com | Selection of less polar solvents where possible, though limited by resin swelling in solid-phase synthesis. mdpi.com |

| Temperature | Higher temperatures increase the rate of racemization. mdpi.com | Performing coupling reactions at lower temperatures. bachem.com |

| Amino Acid Structure | Certain amino acid side chains (e.g., His, Cys) are more susceptible to racemization. peptide.comnih.gov | Use of specific side-chain protecting groups that reduce the acidity of the α-proton. peptide.com |

Design and Synthesis of Functional Peptide Derivatives and Analogues

Modifying the termini of peptides is a common strategy to enhance their properties or to prepare them for further coupling reactions.

Strategies for N-Terminal and C-Terminal Modifications (e.g., N-acetylation)

The N-terminal amino group and the C-terminal carboxyl group are primary targets for chemical modification. N-acetylation, for instance, removes the positive charge of the N-terminal amine, which can mimic its state within a larger protein sequence and potentially improve stability or cell permeability. peptide.com The synthesis of N-Acetyl-L-leucyl-L-phenylalanine methyl ester has been described, involving the coupling of N-protected and C-protected amino acids followed by specific deprotection and acetylation steps. unifr.ch This derivative serves as a concrete example of how the basic dipeptide structure can be easily modified. unifr.ch

Exploration of Esterification as a Means of C-Terminal Protection and Reactivity Control

The methyl ester in L-Leucyl-L-phenylalanine methyl ester serves as a protecting group for the C-terminal carboxylic acid. masterorganicchemistry.com This protection is fundamental in peptide synthesis, as it prevents the carboxyl group from reacting undesirably during the activation and coupling of the next amino acid to the N-terminus. masterorganicchemistry.com Esterification is a key step in both solution-phase and solid-phase peptide synthesis to control the direction of peptide chain elongation. masterorganicchemistry.comgoogle.com

Various methods have been developed for the synthesis of peptides with C-terminal esters. nih.govacs.org For example, solid-phase techniques using trityl side-chain anchoring allow for the synthesis of peptides with C-terminal alkyl esters with minimal epimerization. nih.govacs.org The presence of the ester can also be important for the biological application of the final peptide. nih.gov

Development of Novel Methodologies for Peptide Derivatization and Functionalization

To enhance the analytical detection or to bestow novel functionalities, peptides like L-Leucyl-L-phenylalanine methyl ester can be chemically derivatized. Derivatization is a widely used technique to improve sample analysis, especially for mass spectrometry (MS), by increasing ionization efficiency and directing fragmentation patterns. rsc.org

Common targets for derivatization include the primary functional groups: the N-terminal amino group and the side chains of reactive amino acids. rsc.org Strategies include:

Introduction of a Fixed Charge: Reagents that introduce a permanent positive charge, such as quaternary ammonium (B1175870) salts, can significantly enhance the signal intensity in MS analysis. nih.govresearchgate.net

Isotopic Labeling: For quantitative analysis, peptides can be derivatized with isotopic tags, allowing for the comparison of peptide concentrations in different samples. rsc.org

C–H Functionalization: Advanced methods involving palladium-catalyzed C–H activation allow for the post-synthetic modification of amino acid side chains, such as those on phenylalanine, enabling the introduction of diverse functional groups directly onto the peptide backbone. nih.govntu.ac.uknih.gov

Q & A

Q. What are the established synthetic routes for L-Phenylalanine, L-leucyl-, methyl ester, and how do they differ in efficiency?

The primary synthetic routes involve enzymatic coupling and bacterial fermentation. For aspartame precursor synthesis, thermolysin catalyzes the coupling of N-protected L-aspartic acid with L-phenylalanine methyl ester under controlled pH (5.0–7.0) and temperature (40–60°C). This method achieves >90% enantioselectivity by excluding D-phenylalanine methyl ester . Alternatively, bacterial strains (e.g., engineered E. coli) are used to produce L-phenylalanine, which is esterified to form the methyl ester. Fermentation yields depend on strain optimization, carbon source (e.g., glucose), and downstream purification steps . Comparative efficiency metrics include enantiomeric excess (ee), reaction time, and scalability.

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

- Chromatography : HS-SPME-GC-MS for volatile ester analysis (e.g., monitoring acetic acid-2-phenyl ethyl ester in fermentation) .

- Spectroscopy : NMR and IR to confirm esterification and backbone structure .

- Enzyme Activity Assays : ELISA or spectrophotometric methods to measure ADH, AAT, and esterase activities in metabolic studies .

- Mass Spectrometry : NIST-standardized electron ionization for molecular weight and fragmentation pattern validation .

Q. How does L-Phenylalanine methyl ester influence enzyme activity in metabolic pathways?

In apple vinegar fermentation, L-phenylalanine methyl ester upregulates alcohol dehydrogenase (ADH) and alcohol acyltransferase (AAT) by 30–50% while suppressing esterase activity, enhancing acetate ester synthesis (e.g., acetic acid-2-phenyl ethyl ester increased from 43.76% to 86.59% at 8 g/L additive concentration). This modulation occurs via substrate competition and allosteric regulation of the alcohol acyltransferase pathway .

Q. What role does L-Phenylalanine methyl ester play in pharmaceutical conjugates?

It serves as a bioactive moiety in drug delivery systems. For example, conjugation with glycyrrhizic acid via carbodiimide chemistry improves anti-inflammatory activity (IC50 reduction by 40% in carrageenan models) and reduces ulcerogenicity in rats. The ester group enhances lipophilicity, improving membrane permeability .

Q. How is enantiomeric purity ensured during L-Phenylalanine methyl ester synthesis?

Thermolysin’s stereoselectivity preferentially couples the L-enantiomer, achieving >99% ee. Residual D-enantiomer is racemized using basic conditions (pH 10–12, 70°C) and recycled. Purity is validated via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition studies involving L-Phenylalanine derivatives?

Contradictory findings (e.g., L-phenylalanine’s inhibition of placental alkaline phosphatase vs. promotion of ADH/AAT) require comparative kinetic assays. For example:

- Uncompetitive Inhibition : Use rapid-mixing/quenching techniques to measure phosphoryl phosphatase dephosphorylation rates at varying L-phenylalanine concentrations (Ki = 5 mM at pH 9) .

- Substrate-Specific Effects : Test enzyme activity across substrates (e.g., phenyl esters vs. alkyl esters) to identify structural determinants of inhibition/promotion .

Q. What strategies optimize thermolysin’s enantioselectivity in peptide coupling reactions?

Critical parameters include:

- pH Control : Maintain pH 6.0–6.5 to stabilize thermolysin’s active site.

- Solvent Engineering : Use water-miscible organic solvents (e.g., 20% DMSO) to enhance substrate solubility without denaturing the enzyme.

- Immobilization : Enzyme immobilization on silica or chitosan improves reusability (5–10 cycles) and reduces product inhibition .

Q. How can metabolic engineering enhance L-Phenylalanine methyl ester production in bacterial systems?

Key approaches:

- Pathway Overexpression : Amplify aroF (DAHP synthase) and pheA (chorismate mutase) genes to boost shikimate pathway flux.

- Co-factor Recycling : NADPH regeneration via glucose dehydrogenase co-expression increases yields by 25%.

- Downstream Esterification : Use Candida antarctica lipase B for efficient methyl ester synthesis (90% conversion in 8 hours) .

Q. What advanced techniques elucidate the structural dynamics of L-Phenylalanine methyl ester in non-aqueous media?

Q. How do L-Phenylalanine methyl ester conjugates improve drug delivery systems?

Case study: Poly(ester amide) scaffolds incorporating L-phenylalanine methyl ester exhibit:

- Controlled Degradation : Enzymatic cleavage by esterases releases payloads over 14–21 days.

- Enhanced Bioactivity : Conjugation with anti-inflammatory agents reduces IC50 by 60% in vitro.

- Mechanical Stability : Electrospun fibers maintain structural integrity under physiological conditions (37°C, pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.